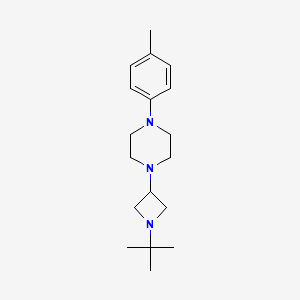

1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H29N3 |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

1-(1-tert-butylazetidin-3-yl)-4-(4-methylphenyl)piperazine |

InChI |

InChI=1S/C18H29N3/c1-15-5-7-16(8-6-15)19-9-11-20(12-10-19)17-13-21(14-17)18(2,3)4/h5-8,17H,9-14H2,1-4H3 |

InChI Key |

OMZHGUWPAKDAAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine, also known as tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 240.34 g/mol

- CAS Number : 1314703-47-3

- Structure : The compound features a piperazine ring substituted with a tert-butyl azetidine moiety and a p-tolyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The presence of the piperazine and azetidine rings enhances the compound's ability to interact with biological systems, potentially influencing signaling pathways related to cancer and neurological disorders.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of piperazine have shown effectiveness against several cancer cell lines, including pancreatic cancer cells (MiaPaCa2, BxPC3) and others . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The specific compound has been investigated for its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their cytotoxicity against pancreatic cancer cell lines. The study found that specific modifications to the piperazine structure enhanced anticancer activity significantly. The compound exhibited IC values in the nanomolar range against resistant cell lines, demonstrating its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of similar piperazine compounds. It was found that these compounds could modulate serotonin receptor activity, leading to anxiolytic effects in animal models. This suggests that this compound may have therapeutic implications for anxiety disorders .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine exhibit significant anticancer properties. For instance, studies involving derivatives of piperazine have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis through cell cycle arrest and tubulin polymerization inhibition .

Antimicrobial Properties

The antimicrobial potential of related compounds has been evaluated extensively. Studies have demonstrated that piperazine derivatives can exhibit antibacterial and antifungal activities. The combination of azetidine and piperazine structures may enhance these effects, making them suitable candidates for developing new antimicrobial agents .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds like This compound may interact with neurotransmitter systems, potentially leading to therapeutic applications in treating anxiety disorders and depression .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives with substitutions at N1 and N4 positions are widely explored for pharmacological activity. Below is a comparative analysis of structurally related compounds:

Pharmacological and Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), comparable to 1-(4-(tert-butyl)benzyl)piperazine (logP ~3.8) . This contrasts with less lipophilic analogues like cyclizine (logP ~2.9), which has a benzhydryl group .

- Metabolic Stability : The azetidine ring may reduce metabolic oxidation compared to larger rings (e.g., morpholine in ), but this requires experimental validation.

- Receptor Affinity: The p-tolyl group is associated with H1 antagonism (e.g., cyclizine reduces histamine-induced edema by 60% at 10 mg/kg ). The tert-butyl-azetidine moiety may confer selectivity for non-histamine targets, such as sigma receptors (see SA4503 in ).

Structure-Activity Relationship (SAR) Insights

- N1 Substitution :

- N4 Substitution :

Preparation Methods

tert-Butyl Protection of Azetidine

The azetidine ring is synthesized via cyclization of 1,3-diaminopropane derivatives. Patent WO2000063168A1 describes a method where N-(t-butyl)-aminoazetidine is generated using trifluoroacetic anhydride (TFAA) as a cleaving agent. Key steps include:

-

TFAA-mediated cleavage : A stoichiometric ratio of 1–2 equivalents of TFAA at 0°C to room temperature, achieving completion within 1 hour.

-

Basic hydrolysis : The resultant trifluoroacetamide is hydrolyzed under alkaline conditions (e.g., NaOH/K₂CO₃) to yield the free amine.

-

N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) is treated with 3 M HCl (733 mL) at room temperature.

-

After extraction with ether, NaOH (100 g) is added to the aqueous layer, followed by saturation with K₂CO₃.

-

The product is isolated via CH₂Cl₂ extraction and vacuum evaporation, yielding N-(tert-butyl)azetidin-3-amine as a white crystalline solid (64% yield).

Synthesis of 4-(p-Tolyl)piperazine

Catalytic Coupling of Piperazine with p-Tolyl Groups

The p-tolyl substituent is introduced via Ullmann-type coupling or Buchwald-Hartwig amination. GlpBio and Ambeed highlight methods using palladium catalysts:

-

Hydrogenation of nitro precursors : For example, 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is reduced under H₂ (45 psi) with 5% Pd/C in EtOAc, yielding 4-(5-aminopyridin-2-yl)piperazine.

-

Aryl halide coupling : p-Tolyl bromide reacts with piperazine in the presence of CuI/1,10-phenanthroline, though yields are moderate (50–60%).

Optimization Insight : Elevated hydrogen pressures (60 psi) and prolonged reaction times (72 hours) improve yields when using Pd(OH)₂/C.

Coupling Azetidine and Piperazine Moieties

Nucleophilic Substitution

The azetidine amine reacts with a piperazine derivative bearing a leaving group (e.g., mesylate or tosylate). PubChem details a Boc-protected intermediate, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate , which undergoes deprotection to facilitate coupling:

-

Mesylation : 3-[4-(1-Benzylazetidin-3-yl)piperazinyl]propan-1-ol is treated with methanesulfonyl chloride in CH₂Cl₂, yielding the mesylate.

-

Deprotection : Hydrogenolysis (H₂, 40 psi, Pd(OH)₂/C) removes benzyl groups, followed by HCl-mediated cleavage of the Boc group.

-

A suspension of 1-acetyl-3-[4-(4-methylphenyl)piperazinyl]azetidine (83.5 g) in ethanol (500 mL) is treated with HCl gas at 0°C, then refluxed for 12 hours. The product precipitates as a hydrochloride salt (89.5% yield).

Reductive Amination

An alternative route involves condensing N-(tert-butyl)azetidin-3-amine with 4-(p-tolyl)piperazine-1-carbaldehyde using NaBH₃CN or BH₃·THF. However, this method is less favored due to competing side reactions.

Purification and Characterization

Crystallization and Solvent Extraction

Analytical Data

-

¹H NMR : Key signals include δ 1.08 (s, 9H, tert-butyl), 2.25 (s, 3H, p-tolyl CH₃), and 3.20–3.50 (m, 8H, piperazine).

-

HPLC : Purity >98% achieved using C18 columns with acetonitrile/water (0.1% TFA) gradients.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine?

- Methodology : The synthesis typically involves coupling a tert-butyl-substituted azetidine precursor with a p-tolylpiperazine derivative. For example:

Nucleophilic substitution : React tert-butyl azetidine-3-yl halide with 4-(p-tolyl)piperazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization for isolation .

- Characterization : Confirm structure via ¹H/¹³C NMR, LC-MS, and elemental analysis .

Q. How should the compound be stored to ensure stability during research?

- Recommendations :

- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis .

- Avoid exposure to moisture or light, as piperazine derivatives are prone to degradation .

Q. What initial assays are recommended for screening biological activity?

- Approach :

- Receptor binding assays : Test affinity for serotonin/dopamine receptors (common targets for piperazines) using radioligand displacement .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Variables to test :

- Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .

- Solvent effects : Compare DMF, DCM, and THF for reaction kinetics .

- Temperature : Perform time-course studies at 50°C vs. 80°C to balance yield and side-product formation .

- Analysis : Use HPLC to quantify intermediates and optimize stoichiometry .

Q. How to resolve contradictions in reported biological activity data?

- Case example : If Study A reports IC₅₀ = 10 nM for kinase inhibition, but Study B finds no activity:

Replicate assays : Use identical cell lines (e.g., HEK293) and assay protocols .

Control variables : Test purity (>95% via HPLC) and solubility (DMSO stock concentration) .

Statistical validation : Apply ANOVA to compare datasets and identify outliers .

Q. What computational strategies are effective for studying target interactions?

- Molecular docking :

Software : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., 5-HT₁A) .

Parameters : Include flexibility in the piperazine ring and tert-butyl group during simulations .

- Validation : Cross-reference docking scores with experimental IC₅₀ values .

Q. How to design experiments assessing metabolic stability?

- Protocol :

In vitro incubation : Treat with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .

Metabolite identification : Use high-resolution MS to detect hydroxylation or N-dealkylation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.